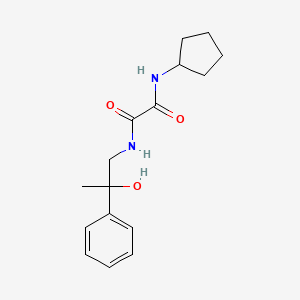
(3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid, also known as BDPAA, is a compound belonging to the class of pyrimidine derivatives. It is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. BDPAA is a water-soluble compound that can be synthesized using several different methods. In recent years, this compound has been the focus of extensive research due to its potential uses in the development of new pharmaceuticals and therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- A novel α-{[(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-2H-yl)acetyl]amino}benzylpropanoic acid was synthesized using the carbodiimide method. This study is significant for understanding the chemical properties and potential applications of related compounds (Wang Wei-dong, 2008).
Enzyme Selectivity and Drug Design
- Research on 3-benzyluracil-1-acetic acids revealed their selectivity towards human enzymes aldose reductase (AR) and AKR1B10, which are significant in diabetes, inflammatory disorders, and cancer. This highlights the potential of these compounds in targeted drug design (F. Ruiz et al., 2015).
Antitumor Activities
- A study on the synthesis of related compounds showed selective anti-tumor activities, suggesting potential for further exploration in cancer treatment research (Xiong Jing, 2011).
Antinociceptive Activity
- Research into derivatives of similar compounds revealed antinociceptive activity, which could be valuable in pain management and related pharmacological studies (S. Nacak et al., 1999).
Therapeutic Applications in Diabetes and Cancer
- The selective inhibition of closely related human enzymes using a common scaffold from compounds related to (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid demonstrates their therapeutic potential in diabetes and cancer treatment (J. Hegemann et al., 2015).
Aldose Reductase Inhibitors
- A series of 2,4-dioxo-thienopyrimidin-1-acetic acids were evaluated as aldose reductase inhibitors, indicating potential applications in managing diabetic complications (K. Ogawva et al., 1993).
Antibacterial Activity
- Some compounds synthesized from related structures showed significant antibacterial activity against various strains, suggesting potential in developing new antibacterial agents (Naveen Kadian et al., 2012).
Antioxidant Activity
- Studies on synthesized coumarins related to (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid revealed their antioxidant activity, which could be significant in oxidative stress-related disorders (A. Kadhum et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid involves the condensation of benzylamine with ethyl acetoacetate to form 3-benzyl-4,6-dioxoheptanoic acid ethyl ester, which is then cyclized with urea to form the target compound.", "Starting Materials": ["Benzylamine", "Ethyl acetoacetate", "Urea"], "Reaction": [ "Step 1: Benzylamine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-benzyl-4,6-dioxoheptanoic acid ethyl ester.", "Step 2: The resulting ester is then cyclized with urea in the presence of a catalyst such as potassium carbonate to form (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid.", "Step 3: The product is then purified by recrystallization or chromatography to obtain the final compound in pure form." ] } | |
CAS-Nummer |
872319-74-9 |
Produktname |
(3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid |
Molekularformel |
C13H12N2O4 |
Molekulargewicht |
260.249 |
IUPAC-Name |
2-(3-benzyl-2,6-dioxopyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C13H12N2O4/c16-11-6-7-14(8-10-4-2-1-3-5-10)13(19)15(11)9-12(17)18/h1-7H,8-9H2,(H,17,18) |
InChI-Schlüssel |
PQBLANAHRBTMJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)N(C2=O)CC(=O)O |
Löslichkeit |
soluble |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone](/img/structure/B2479526.png)
![Tert-butyl 4-{[(4-methylidenecyclohexyl)carbamoyl]methyl}piperidine-1-carboxylate](/img/structure/B2479527.png)



![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2479534.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2479535.png)

![N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2479537.png)

